molecular formula C7H15NO3S B13971922 N-ethyltetrahydro-2H-pyran-4-sulfonamide

N-ethyltetrahydro-2H-pyran-4-sulfonamide

Cat. No.: B13971922
M. Wt: 193.27 g/mol
InChI Key: FNHXUOOPEUTUGD-UHFFFAOYSA-N
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Description

N-ethyltetrahydro-2H-pyran-4-sulfonamide is an organosulfur compound that features a sulfonamide functional group attached to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyltetrahydro-2H-pyran-4-sulfonamide typically involves the reaction of tetrahydro-2H-pyran-4-amine with an appropriate sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Tetrahydro-2H-pyran-4-amine+Sulfonyl chlorideThis compound+HCl\text{Tetrahydro-2H-pyran-4-amine} + \text{Sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Tetrahydro-2H-pyran-4-amine+Sulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyltetrahydro-2H-pyran-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N-ethyltetrahydro-2H-pyran-4-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyltetrahydro-2H-pyran-4-amine
  • Tetrahydro-2H-pyran-4-sulfonamide
  • N-methyl-2H-pyran-4-sulfonamide

Uniqueness

N-ethyltetrahydro-2H-pyran-4-sulfonamide is unique due to its specific combination of a tetrahydropyran ring and a sulfonamide group. This structure imparts distinct chemical and biological properties that are not observed in other similar compounds. For example, the presence of the ethyl group can influence the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

N-ethyloxane-4-sulfonamide

InChI

InChI=1S/C7H15NO3S/c1-2-8-12(9,10)7-3-5-11-6-4-7/h7-8H,2-6H2,1H3

InChI Key

FNHXUOOPEUTUGD-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1CCOCC1

Origin of Product

United States

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